6-(difluoromethyl)-2-methyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine
Description
This pyrimidine derivative features a difluoromethyl group at position 6, a methyl group at position 2, and a 3,4,5-trimethoxyphenylamine substituent at position 4 (Figure 1). Its structural design combines halogenation and methoxy groups, which are common in bioactive molecules for enhanced stability and target binding.
Propriétés
IUPAC Name |
6-(difluoromethyl)-2-methyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O3/c1-8-18-10(15(16)17)7-13(19-8)20-9-5-11(21-2)14(23-4)12(6-9)22-3/h5-7,15H,1-4H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGCBVKPPVOGKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC(=C(C(=C2)OC)OC)OC)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Reaction Pathway
-
Intermediate Formation : 2-Methyl-4,6-dichloropyrimidine reacts with 3,4,5-trimethoxyaniline via nucleophilic aromatic substitution (SNAr) to yield 4-chloro-2-methyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-6-amine.
-
Difluoromethyl Introduction : The chlorinated intermediate undergoes halogen exchange with potassium difluoromethyltrifluoroborate (KDFFB) in the presence of Pd(OAc) and Xantphos, producing the difluoromethyl-substituted product.
Table 1: Optimization of Copper-Catalyzed Coupling
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | CuI | 78 |
| Base | KPO | 82 |
| Solvent | DMF | 75 |
| Temperature (°C) | 100 | 85 |
Key observations include incomplete conversion below 100°C and side product formation with prolonged reaction times (>2 h).
Cyclocondensation of 1,3-Dicarbonyl Precursors
Pyrimidine ring formation via cyclocondensation offers an alternative route. Ethyl 3-(difluoromethyl)-3-oxopropanoate and acetamidine hydrochloride undergo cyclization in ethanol under reflux (12 h), yielding 2-methyl-6-(difluoromethyl)pyrimidin-4-ol. Subsequent chlorination with POCl (110°C, 4 h) generates the 4-chloro intermediate, which reacts with 3,4,5-trimethoxyaniline in tetrahydrofuran (THF) at 60°C.
Mechanistic Insights
Table 2: Cyclocondensation Efficiency
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | EtOH, reflux, 12 h | 67 |
| Chlorination | POCl, 110°C, 4 h | 89 |
| Amination | THF, 60°C, 6 h | 73 |
Sequential Functionalization of Preformed Pyrimidines
A modular approach involves synthesizing 2-methyl-6-(difluoromethyl)pyrimidin-4-amine followed by N-arylation.
Stepwise Synthesis
Table 3: Buchwald-Hartwig Coupling Parameters
| Ligand | Catalyst | Yield (%) |
|---|---|---|
| XPhos | Pd(dba) | 68 |
| SPhos | Pd(OAc) | 54 |
| BINAP | PdCl | 47 |
Comparative Analysis of Methodologies
Efficiency and Scalability
-
Copper-Catalyzed Route : Highest atom economy (82%) but requires specialized equipment (microwave reactor).
-
Cyclocondensation : Scalable to gram quantities but involves hazardous chlorination steps.
-
Sequential Functionalization : Flexible for derivative synthesis but suffers from lower yields in cross-coupling steps.
Table 4: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Copper-Catalyzed | Rapid, high yield | Microwave dependency |
| Cyclocondensation | Scalable | POCl handling |
| Sequential | Derivative flexibility | Multi-step, moderate yields |
Mechanistic Challenges and Solutions
Analyse Des Réactions Chimiques
6-(difluoromethyl)-2-methyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-(difluoromethyl)-2-methyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
Mécanisme D'action
The mechanism of action of 6-(difluoromethyl)-2-methyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as ubiquitin-specific protease 7 (USP7), by binding to their active sites. This inhibition can lead to the disruption of cellular processes and ultimately result in the desired biological effects, such as antitumor activity .
Comparaison Avec Des Composés Similaires
Structural Analogues and Substitution Patterns
Key structural analogs differ in substituents at positions 4, 5, and 6 of the pyrimidine core (Table 1).

Key Observations :
Physicochemical Properties
Melting points, yields, and polarity (Rf values) vary significantly with substituents (Table 2).
*Calculated based on molecular formula.
Key Trends :
Structure-Activity Relationships (SAR) :
- Fungicidal Activity: The difluoromethyl group in T33 enhances activity compared to non-halogenated analogs. Pyridinyloxy groups improve target binding .
- Antitumor Activity : Trimethoxyphenyl derivatives (e.g., Compound 37) show moderate activity, likely due to tubulin inhibition .
Q & A
Q. What synthetic methodologies are recommended for preparing 6-(difluoromethyl)-2-methyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, refluxing 5-(chloromethyl)-pyrimidine intermediates with substituted anilines in chloroform for 5 hours under vigorous stirring has yielded similar compounds in 78.7% purity after column chromatography (silica gel, CHCl₃ eluent) and methanol crystallization . Optimization strategies include:
- Temperature Control : Prolonged reflux (5–8 hours) ensures complete substitution of the chloromethyl group.
- Purification : Sequential use of column chromatography and recrystallization minimizes impurities.
- Molar Ratios : A 1:1.2 molar ratio of pyrimidine intermediate to aniline derivative maximizes yield.
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is critical for verifying substituent positions and purity. For example:
- ¹H NMR : Methyl groups on the pyrimidine ring appear as singlets (δ 2.3–2.5 ppm), while aromatic protons from the trimethoxyphenyl group resonate as multiplets (δ 6.5–7.2 ppm).
- ¹⁹F NMR : The difluoromethyl group shows characteristic doublets (δ -110 to -120 ppm, J ≈ 240 Hz) .
Mass spectrometry (HRMS) confirms molecular weight, with ESI+ often yielding [M+H]⁺ peaks.
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions critical for bioactivity?
- Methodological Answer : Single-crystal X-ray diffraction provides precise torsion angles and hydrogen-bonding patterns. For example:
- Dihedral Angles : The trimethoxyphenyl group may exhibit a 12–15° twist relative to the pyrimidine ring, influencing π-π stacking with biological targets .
- Hydrogen Bonds : Intramolecular N–H⋯N bonds (2.1–2.3 Å) stabilize the active conformation, while weak C–H⋯O interactions (e.g., methoxy groups) contribute to crystal packing .
Synchrotron radiation sources enhance resolution for fluorine-containing compounds due to high electron density contrast.
Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer : Contradictions often arise from solvation effects or conformational flexibility. To resolve:
- Docking Adjustments : Include explicit water molecules in molecular dynamics simulations to account for solvent interactions.
- Free Energy Calculations : Use MM-GBSA to refine binding affinity predictions for the difluoromethyl group’s hydrophobic interactions .
- Experimental Validation : Compare IC₅₀ values from kinase inhibition assays with docking scores to recalibrate force fields.
Q. How can structure-activity relationship (SAR) studies elucidate the role of the difluoromethyl and trimethoxyphenyl groups?
- Methodological Answer : Design analogs with systematic substitutions:
- Trimethoxyphenyl Modifications : Replace methoxy groups with halogens or methyl to assess steric vs. electronic effects on receptor binding.
- Difluoromethyl Alternatives : Test –CF₃ or –CHF₂ groups to evaluate fluorination’s impact on metabolic stability .
Use multivariate regression to correlate substituent parameters (e.g., Hammett σ) with bioactivity trends.
Q. What experimental designs resolve contradictions in enzyme inhibition assays?
- Methodological Answer : Inconsistent IC₅₀ values may stem from assay conditions:
- Buffer Optimization : Vary pH (6.5–7.5) and ionic strength to mimic physiological environments.
- Control for Aggregation : Include detergent (e.g., 0.01% Tween-20) to prevent false positives from colloidal aggregation .
- Replicate Studies : Perform triplicate assays with blinded samples to minimize operator bias.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

